molecular formula C12H21FN2O3 B12992780 tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12992780
M. Wt: 260.30 g/mol
InChI Key: UVGZMEDLLKRKAM-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and a hydroxymethyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent under controlled temperature conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butyl ester group, a fluorine atom, and a hydroxymethyl substituent. Its unique molecular architecture suggests potential biological activities that merit detailed exploration.

  • Chemical Formula : C_{12}H_{21}F N_{2}O_{3}
  • Molecular Weight : Approximately 260.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds derived from the diazaspiro[3.4]octane core in exhibiting significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular activity . This suggests that this compound may share similar antimicrobial properties due to structural similarities.

  • Molecular Docking Studies : Molecular docking simulations can elucidate how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways.
  • Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its target, providing insights into its potential efficacy in therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylateSimilar spiro structure; different nitrogen positioningPotentially different biological activity due to structural variation
Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylateAzaspiro structure with fluorineVariations in nitrogen content affect reactivity
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylateContains an oxo group instead of nitrogenMay exhibit distinct pharmacological profiles

This comparison highlights the uniqueness of this compound within its class based on its specific functional groups and stereochemistry.

Case Studies and Research Findings

  • Antitubercular Activity : A study focusing on diazaspiro compounds found that certain derivatives exhibited remarkable antitubercular activity, suggesting that modifications to the diazaspiro framework can enhance efficacy against resistant strains of bacteria .
  • Cancer Treatment Potential : Compounds within this structural class have been identified as inhibitors of menin-MLL1 interactions, which are crucial in certain cancer pathways. This indicates potential applications in oncology for compounds like this compound .
  • Neuropharmacological Effects : Some derivatives have shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating disorders like schizophrenia or addiction .

Properties

Molecular Formula

C12H21FN2O3

Molecular Weight

260.30 g/mol

IUPAC Name

tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21FN2O3/c1-10(2,3)18-9(17)15-6-11(7-15)4-14-5-12(11,13)8-16/h14,16H,4-8H2,1-3H3

InChI Key

UVGZMEDLLKRKAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2(CO)F

Origin of Product

United States

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